molecular formula C12H12N2O5S2 B2828273 5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 931314-47-5

5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2828273
CAS No.: 931314-47-5
M. Wt: 328.36
InChI Key: XIYFMGBWRJLZLB-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a sulfonyl group attached to a dimethoxyphenyl ring and a thioxo-dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzenesulfonyl chloride and thiourea.

    Reaction Conditions: The reaction is carried out in a polar solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated Purification Systems: Such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of certain enzymes, making it useful in biochemical research.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains, making it a candidate for antimicrobial drug development.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.

    Diagnostic Tools: Used in the development of diagnostic assays due to its ability to bind selectively to certain biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Inserts between DNA base pairs, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,4-Dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: shares structural similarities with other sulfonyl and thioxo-dihydropyrimidinone derivatives.

    Sulfonyl Derivatives: Compounds like sulfonylureas, which are used as antidiabetic drugs.

    Thioxo-Dihydropyrimidinone Derivatives: Similar to compounds used in antiviral and anticancer therapies.

Uniqueness

    Structural Features: The combination of a sulfonyl group with a thioxo-dihydropyrimidinone core is relatively unique, providing distinct chemical and biological properties.

    Reactivity: The presence of both electron-donating (methoxy groups) and electron-withdrawing (sulfonyl group) substituents on the aromatic ring influences its reactivity and interaction with biological targets.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

CAS No.

931314-47-5

Molecular Formula

C12H12N2O5S2

Molecular Weight

328.36

IUPAC Name

5-(3,4-dimethoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2O5S2/c1-18-8-4-3-7(5-9(8)19-2)21(16,17)10-6-13-12(20)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,20)

InChI Key

XIYFMGBWRJLZLB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O)OC

solubility

not available

Origin of Product

United States

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